2-(4-Bromophenyl)-4,5-dihydrooxazole
Overview
Description
2-(4-Bromophenyl)-4,5-dihydrooxazole is a heterocyclic organic compound that features a bromophenyl group attached to a dihydrooxazole ring
Mechanism of Action
Target of Action
Compounds with similar structures have been used in suzuki–miyaura cross-coupling reactions . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
Similar compounds have been involved in suzuki–miyaura cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
Similar compounds have been shown to participate in suzuki–miyaura cross-coupling reactions , which could potentially affect various biochemical pathways.
Result of Action
Similar compounds have been shown to participate in suzuki–miyaura cross-coupling reactions , which could potentially lead to various molecular and cellular effects.
Biochemical Analysis
Biochemical Properties
Similar brominated phenyl compounds have been shown to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions often involves the formation of covalent bonds, facilitated by the electrophilic bromine atom .
Cellular Effects
Brominated compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Bromophenyl)-4,5-dihydrooxazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-bromobenzaldehyde with an amino alcohol under acidic conditions to form the oxazole ring. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride or thionyl chloride to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can ensure consistent quality and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: 2-(4-Bromophenyl)-4,5-dihydrooxazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Oxidation and Reduction Reactions: The oxazole ring can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids in the presence of a base like potassium carbonate.
Major Products:
- Substituted phenyl derivatives
- Oxidized or reduced oxazole derivatives
- Biaryl compounds from coupling reactions
Scientific Research Applications
2-(4-Bromophenyl)-4,5-dihydrooxazole has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial and anticancer properties.
Materials Science: The compound can be used in the development of liquid crystalline materials and polymers.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Comparison with Similar Compounds
2-(4-Bromophenyl)oxazole: Lacks the dihydro component, making it less flexible.
4-Bromophenylacetic acid: Contains a carboxylic acid group instead of the oxazole ring.
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: Features an isoxazole ring and a hydroxyphenyl group.
Uniqueness: 2-(4-Bromophenyl)-4,5-dihydrooxazole is unique due to its combination of a bromophenyl group and a dihydrooxazole ring, which imparts distinct chemical reactivity and biological activity. Its structural features allow for versatile modifications, making it a valuable compound in various research fields.
Properties
IUPAC Name |
2-(4-bromophenyl)-4,5-dihydro-1,3-oxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO/c10-8-3-1-7(2-4-8)9-11-5-6-12-9/h1-4H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHJDDVYUQCSBSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=N1)C2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10355199 | |
Record name | 2-(4-Bromophenyl)-4,5-dihydro-1,3-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10355199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
189120-01-2 | |
Record name | 2-(4-Bromophenyl)-4,5-dihydro-1,3-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10355199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the half-sandwich cycloruthenated complex formed with 2-(4-Bromophenyl)-4,5-dihydrooxazole in the context of the presented research?
A1: The research highlights the synthesis and characterization of a series of half-sandwich cycloruthenated complexes, including one formed with this compound as the ligand []. The study focuses on the complex's structure, confirmed through single-crystal X-ray diffraction, and its catalytic activity in nitroarene reduction. This reaction is important in organic synthesis for transforming nitroarenes into amines, which are valuable intermediates for various applications. The researchers demonstrate the complex's promising catalytic performance in this reaction using sodium borohydride as the reducing agent.
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